アスペルフェナメート

概要

説明

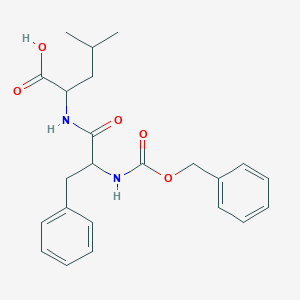

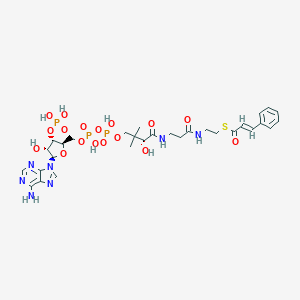

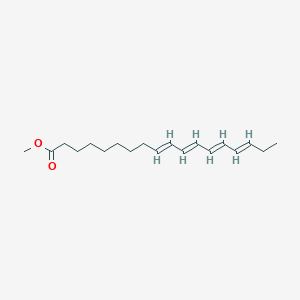

Asperphenamate is a linear amino acid ester, comprised of N-benzoylphenylalanine and N-benzoylphenylalaninol . It was first discovered from Aspergillus flavipes in 1977 . Asperphenamate has gained significant interest due to its antitumor activity and has been found to be produced by a wide range of Aspergillus and Penicillium species .

科学的研究の応用

Asperphenamate has a wide range of scientific research applications due to its bioactive properties. It has been extensively studied for its antitumor activity and potential as a neuroinflammatory inhibitor . Additionally, asperphenamate analogs have been designed and synthesized for various research purposes, including the study of nonribosomal peptide synthetase flexibility and the development of novel peptide natural products .

作用機序

The mechanism of action of asperphenamate involves its interaction with specific molecular targets and pathways. Asperphenamate exerts its effects through the inhibition of tumor cell growth and induction of apoptosis . The compound’s antitumor activity is attributed to its ability to interfere with cellular processes and signaling pathways involved in cancer progression .

将来の方向性

生化学分析

Biochemical Properties

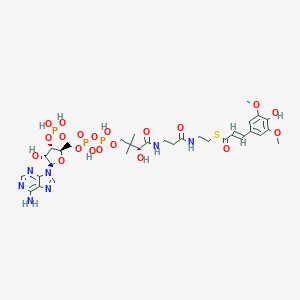

Asperphenamate plays a crucial role in biochemical reactions, particularly in the context of its antitumor activity. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of asperphenamate involves two nonribosomal peptide synthetases (NRPSs), ApmA and ApmB, which catalyze the formation of the amino acid ester bond . ApmA, with a reductase domain, generates dipeptidyl alcohol, while ApmB catalyzes the inter-molecular ester bond formation and accepts the linear dipeptidyl precursor into the NRPS chain .

Cellular Effects

Asperphenamate exhibits significant effects on various cell types and cellular processes. It has been shown to induce autophagy and exhibit cytotoxic activity against several cancer cell lines, including T47D, MDA-MB-231, and HL-60 . Asperphenamate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of asperphenamate involves its interaction with biomolecules at the molecular level. Asperphenamate binds to specific proteins and enzymes, leading to enzyme inhibition or activation. The compound’s antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . Asperphenamate’s structure, containing N-benzoylphenylalanine and N-benzoylphenylalaninol, allows it to interact with cellular targets and exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of asperphenamate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that asperphenamate remains stable under specific conditions and retains its bioactivity over extended periods . Long-term exposure to asperphenamate has been observed to result in sustained antitumor effects and modulation of cellular pathways .

Dosage Effects in Animal Models

The effects of asperphenamate vary with different dosages in animal models. Studies have demonstrated that asperphenamate exhibits dose-dependent antitumor activity, with higher doses leading to increased cytotoxicity . At high doses, asperphenamate may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

Asperphenamate is involved in specific metabolic pathways, including the biosynthesis of secondary metabolites. The compound interacts with enzymes and cofactors involved in amino acid metabolism and nonribosomal peptide synthesis . Asperphenamate’s biosynthesis directly intercepts primary metabolism, as it involves intermediates of tryptophan catabolism in nicotinamide adenine dinucleotide (NAD) biosynthesis .

Transport and Distribution

Within cells and tissues, asperphenamate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution is influenced by its chemical structure and interactions with cellular components .

Subcellular Localization

Asperphenamate’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular targets . Asperphenamate’s localization is directed by specific targeting signals and post-translational modifications that guide it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Asperphenamate is synthesized through an inter-molecular esterification step catalyzed by nonribosomal peptide synthetase . The process involves two nonribosomal peptide synthetases, ApmA and ApmB, which are sufficient for the synthesis of asperphenamate . ApmA, with a reductase domain, rarely generates dipeptidyl alcohol, while ApmB catalyzes inter-molecular ester bond formation and accepts the linear dipeptidyl precursor into the nonribosomal peptide synthetase chain .

Industrial Production Methods: Industrial production of asperphenamate involves the heterologous expression of the apmA and apmB genes in Aspergillus nidulans . This method allows for the efficient production of asperphenamate by manipulating the availability of amino acid substrates .

化学反応の分析

Types of Reactions: Asperphenamate undergoes various chemical reactions, including esterification and substitution reactions . The formation of asperphenamate involves the esterification of N-benzoylphenylalanine with N-benzoylphenylalaninol .

Common Reagents and Conditions: The synthesis of asperphenamate typically requires the use of nonribosomal peptide synthetase enzymes, along with specific amino acid substrates . The reaction conditions involve the presence of a reductase domain in ApmA and the catalytic activity of ApmB .

Major Products: The major product formed from the synthesis of asperphenamate is the linear amino acid ester itself, which exhibits significant antitumor activity .

類似化合物との比較

Asperphenamate is unique due to its linear amino acid ester structure and its production by nonribosomal peptide synthetases . Similar compounds include other amino acid esters such as taxol, daptomycin, and teixobactin, which also exhibit significant bioactivity . asperphenamate stands out due to its specific antitumor properties and its synthesis through a novel two-module nonribosomal peptide synthetase system .

特性

IUPAC Name |

(2-benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULDJMCSSACEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979841 | |

| Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63631-36-7 | |

| Record name | Asperphenamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。